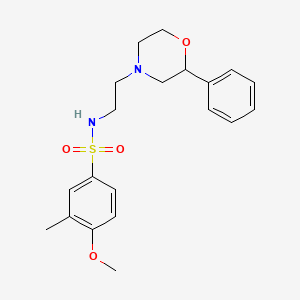
4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” belong to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure. Benzenesulfonamides, for example, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using a variety of laboratory techniques .科学的研究の応用
Endothelin Receptor Antagonists for Cerebral Vasospasm Prevention
Research demonstrates the effectiveness of endothelin (ET) receptor antagonists, including bosentan and PD155080, in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. These compounds, related to the sulfonamide class, were shown to significantly reduce the magnitude of cerebral artery constriction in animal models, supporting their potential use in treating human vasospasm conditions (Zuccarello et al., 1996).
Photodynamic Therapy for Cancer Treatment
Newly synthesized zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their notable fluorescence properties and photostability suggest significant potential for these compounds in PDT applications, highlighting a promising avenue for therapeutic development (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
SB-399885, a selective 5-HT6 receptor antagonist with sulfonamide structure, has been shown to improve cognitive function in animal models. This compound enhances cholinergic function and exhibits potential therapeutic utility for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antiproliferative Activity Against Tumor Cells
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been evaluated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. Compounds such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibited high antiproliferative activity, suggesting potential for development as anticancer agents (Motavallizadeh et al., 2014).
Copolymerization of Acrylates with Ethene
Research into palladium aryl sulfonate phosphine catalysts, for the copolymerization of acrylates with ethene, underscores the chemical versatility of sulfonamide-related compounds. These catalysts facilitate the formation of high molecular weight polymers, indicating their importance in polymer chemistry (Skupov et al., 2007).
作用機序
Target of action
The compound contains a morpholine ring and a sulfonamide group. Morpholine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Sulfonamides are commonly used in antibiotics, acting as competitive inhibitors of bacterial enzyme dihydropteroate synthetase.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-14-18(8-9-19(16)25-2)27(23,24)21-10-11-22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-9,14,20-21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCRECQXCNFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

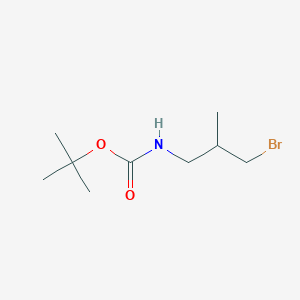

![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)
![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)
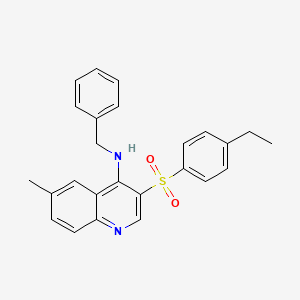
![3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944753.png)

![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944756.png)
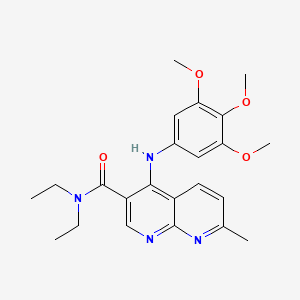

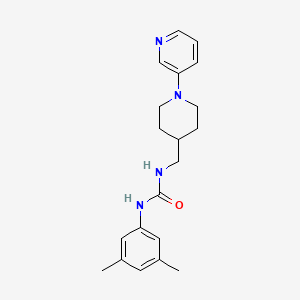

![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)